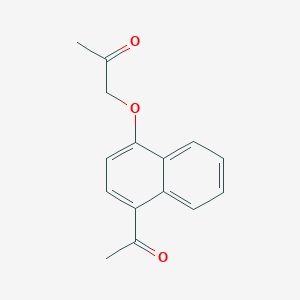

4-Acetyl-1-naphthoxyacetone

Description

Structure

3D Structure

Properties

CAS No. |

7761-46-8 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1-(4-acetylnaphthalen-1-yl)oxypropan-2-one |

InChI |

InChI=1S/C15H14O3/c1-10(16)9-18-15-8-7-12(11(2)17)13-5-3-4-6-14(13)15/h3-8H,9H2,1-2H3 |

InChI Key |

WZMKOIZIPHXVHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Acetyl 1 Naphthoxyacetone

Synthetic Routes via Nucleophilic Substitution of Naphthols

The primary and most direct route to 4-Acetyl-1-naphthoxyacetone is through the O-alkylation of 4-acetyl-1-naphthol (B1595843), a variant of the Williamson ether synthesis. wikipedia.orgwvu.edu This classical organic reaction forms an ether by reacting an organohalide with an alkoxide. In this specific synthesis, the nucleophile is the phenoxide generated from 4-acetyl-1-naphthol, and the electrophile is an α-halo ketone. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the naphthoxide ion performs a backside attack on the carbon atom bearing the halogen, displacing it to form the C-O ether linkage. wikipedia.orgmasterorganicchemistry.com

Alkylation of Substituted Naphthols with α-Halo Ketones

The synthesis of this compound is achieved by the reaction between 4-acetyl-1-naphthol and an α-halo acetone (B3395972), such as chloroacetone (B47974) or bromoacetone (B165879). The first step involves the deprotonation of the hydroxyl group of 4-acetyl-1-naphthol using a suitable base to form the more nucleophilic 4-acetyl-1-naphthoxide ion. wvu.edukhanacademy.org This anion then attacks the α-carbon of the halo-ketone, displacing the halide and forming the desired ether product.

Reaction Scheme:

The reactivity of the α-halo ketone is crucial; bromoacetone is generally more reactive than chloroacetone due to bromide being a better leaving group. masterorganicchemistry.com The choice of a primary alkyl halide is essential as secondary and tertiary halides tend to favor elimination reactions, especially in the presence of a strong base. youtube.com

Alternative Synthetic Pathways and Precursor Chemistry

While the Williamson ether synthesis from 4-acetyl-1-naphthol is the most direct approach, alternative routes can be considered, often involving the synthesis of the key precursors.

Precursor Synthesis:

4-Acetyl-1-naphthol: This crucial starting material can be prepared via a Fries rearrangement or photo-Fries rearrangement of 1-naphthyl acetate (B1210297). tandfonline.com The Fries rearrangement involves treating 1-naphthyl acetate with a Lewis acid, causing the acetyl group to migrate from the oxygen to the carbon of the aromatic ring, primarily at the ortho and para positions.

α-Halo Ketones: These are typically synthesized by the direct halogenation of acetone under acidic conditions. nih.gov

Strategies for Stereoselective Synthesis in Naphthoxyacetone Systems

The structure of this compound, 1-(4-acetylnaphthalen-1-yloxy)propan-2-one, is achiral. To explore stereoselective synthesis, a stereocenter must be introduced into the molecule. For instance, if the target were a derivative like 1-(4-acetylnaphthalen-1-yloxy)butan-2-one, a chiral center would exist at the carbon bearing the naphthoxy group.

General strategies for the enantioselective synthesis of such chiral α-aryloxy ketones include:

Chiral Pool Synthesis: This approach utilizes a chiral starting material. The synthesis would involve reacting 4-acetyl-1-naphthol with an enantiomerically pure α-halo ketone, such as (R)- or (S)-1-chlorobutan-2-one. The SN2 reaction proceeds with an inversion of configuration, allowing for the predictable synthesis of a specific enantiomer.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be used to control the stereochemical outcome of the reaction between the naphthol and an appropriate electrophile. nih.govnih.gov These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the naphthol or the ketone precursor. mdpi.com This auxiliary directs the stereochemistry of the ether formation step. After the reaction, the auxiliary is removed, yielding the enantioenriched product.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Considerations

When evaluating synthetic routes, efficiency and environmental impact are paramount. The direct O-alkylation of 4-acetyl-1-naphthol (Section 2.1) is superior to the alternative pathway involving late-stage Friedel-Crafts acylation (Section 2.2) in several aspects.

Atom Economy: The Williamson synthesis exhibits high atom economy, as most atoms from the reactants are incorporated into the final product. The primary byproduct is an inorganic salt (e.g., KCl), which is easily removed. Friedel-Crafts acylation, in contrast, requires stoichiometric amounts of a Lewis acid catalyst that must be quenched and removed, generating significant waste.

Green Chemistry Considerations: Several principles of green chemistry can be applied to optimize the synthesis of this compound. nih.govjctjournal.com

Safer Solvents: Traditional solvents like DMF are effective but have toxicity concerns. Greener alternatives like DMSO or exploring aqueous synthesis conditions using surfactants as phase-transfer catalysts can reduce the environmental impact. researchgate.net

Catalysis: The use of catalytic KI or a phase-transfer catalyst is a core green principle, as it avoids the use of stoichiometric reagents and increases reaction efficiency. pnu.ac.irfrancis-press.com

Energy Efficiency: Employing microwave-assisted heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional refluxing methods. tandfonline.comchegg.com

By optimizing the direct Williamson ether synthesis with catalytic additives and greener solvents, the production of this compound can be made both highly efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 1 Naphthoxyacetone

Reactions at the Acetone (B3395972) Moiety

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the acetone moiety is electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic addition reactions are fundamental to the reactivity of ketones. In the case of 4-Acetyl-1-naphthoxyacetone, this would involve the addition of a nucleophile to the carbonyl group of the acetone unit, leading to the formation of a tetrahedral intermediate.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also anticipated. For instance, reactions with primary amines would be expected to form the corresponding imine derivatives. A notable example is the aldol (B89426) condensation, where the enolate of the acetone moiety could react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Table 1: Predicted Nucleophilic Addition and Condensation Reactions at the Acetone Moiety

| Reactant/Reagent | Expected Product Type | Reaction Conditions |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether |

| Organolithium Reagent (R-Li) | Tertiary Alcohol | Anhydrous ether |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Methanol or Ethanol |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis |

| Aldehyde (R'-CHO) | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Acid or base catalysis |

Enolate Chemistry and α-Functionalization

The α-protons of the acetone moiety are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions to introduce functional groups at the α-position.

One of the most common reactions involving enolates is α-alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion to form a new carbon-carbon bond. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are multiple α-protons. Another important transformation is α-halogenation, which can occur under either acidic or basic conditions to introduce a halogen atom at the α-position.

Derivatization to Oximes and Hydrazones

The carbonyl group of the acetone moiety can readily react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are typically carried out under mildly acidic conditions. The formation of these derivatives is often used for the characterization and purification of carbonyl compounds.

Reactions at the Naphthalene (B1677914) Acetyl Group

The acetyl group attached to the naphthalene ring presents another site for chemical modification, although its reactivity can be influenced by the electronic properties of the bicyclic aromatic system.

Oxidation and Reduction Processes

The acetyl group on the naphthalene ring can undergo both oxidation and reduction. Reduction of the carbonyl group to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄). More vigorous reduction methods, like the Clemmensen or Wolff-Kishner reductions, would be expected to completely deoxygenate the acetyl group to an ethyl group.

Oxidation of the acetyl group can be more challenging. However, under specific conditions, it might be possible to carry out a Baeyer-Villiger oxidation using a peroxyacid to convert the ketone into an ester. The regioselectivity of this reaction would depend on the migratory aptitude of the naphthyl group versus the methyl group.

Table 2: Predicted Oxidation and Reduction Reactions at the Naphthalene Acetyl Group

| Reaction Type | Reagent | Expected Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 1-(1-(4-(2-oxopropoxy)naphthalen-1-yl)ethyl) |

| Clemmensen Reduction | Zn(Hg), HCl | 1-Ethyl-4-(2-oxopropoxy)naphthalene |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 1-Ethyl-4-(2-oxopropoxy)naphthalene |

| Baeyer-Villiger Oxidation | m-CPBA | 4-(2-oxopropoxy)naphthalen-1-yl acetate (B1210297) |

Functional Group Interconversions

The acetyl group can be a precursor for other functional groups. For instance, the methyl group of the acetyl moiety could potentially be halogenated under radical conditions. The carbonyl group itself can be converted into an alkene via the Wittig reaction, reacting with a phosphorus ylide to form a carbon-carbon double bond.

Transformations Involving the Ether Linkage

The structure of this compound contains an ether linkage connecting the naphthyl and acetonyl moieties. Ether linkages are generally stable but can be cleaved under specific, often harsh, conditions, typically involving strong acids.

Acid-Catalyzed Cleavage: The most common method for cleaving aryl-alkyl ethers is treatment with strong hydrohalic acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, the reaction mechanism would involve the protonation of the ether oxygen, making it a better leaving group. The subsequent step is a nucleophilic substitution. Given the electronic properties of the system, the cleavage would occur at the alkyl C-O bond, as an SN2 attack on the sp3-hybridized carbon of the acetone side chain is more favorable than an attack on the sp2-hybridized carbon of the naphthalene ring.

The expected products from this reaction would be 4-acetyl-1-naphthol (B1595843) and bromoacetone (B165879) (or iodoacetone (B1206111) if HI is used).

Reaction Scheme: Ether Cleavage of this compound

Naphthalene Ring Functionalization Reactions (e.g., Electrophilic Aromatic Substitution)

The naphthalene ring of this compound is a substrate for electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions are dictated by the electronic effects of the substituents already present on the ring. masterorganicchemistry.com

The ring is substituted with two groups:

4-acetyl group (-COCH3): This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and is a meta-director. wikipedia.org

1-oxyacetone group (-OCH2COCH3): The ether oxygen atom has lone pairs that it can donate to the ring through resonance, making this group electron-donating and activating. Activating groups are typically ortho, para-directors. wikipedia.org

In a 1,4-disubstituted naphthalene system, the directing effects of these two opposing groups must be considered. The powerful activating effect of the ether oxygen (-OR) generally dominates over the deactivating effect of the acetyl group. Therefore, substitution is expected to occur at positions that are ortho or para to the activating ether group. The available positions are C2, C3, C5, C6, C7, and C8.

The position ortho to the ether group is C2.

The position para to the ether group is C5 (in the adjacent ring).

Electrophilic attack is generally favored at the α-position (C5, C8) over the β-position (C2, C3, C6, C7) in naphthalenes. Given that the ether at C1 is a strong activator, substitution would be strongly directed to the available ortho position (C2) and the peri position (C8, which is electronically similar to an ortho position). The C5 position is also activated (para to the ether). However, the deactivating acetyl group at C4 will reduce the reactivity of the C3 and C5 positions. Therefore, the most likely position for electrophilic attack is the C2 position.

Table 1: Predicted Directing Effects of Substituents on the Naphthalene Ring of this compound in Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Predicted Outcome on Reactivity |

| -OCH2COCH3 | C1 | Activating (Resonance) | Ortho, Para (to C2, C5, C8) | Increases electron density, promotes substitution |

| -COCH3 | C4 | Deactivating (Inductive & Resonance) | Meta (to C3, C5) | Decreases electron density, hinders substitution |

Typical electrophilic aromatic substitution reactions include nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid). masterorganicchemistry.com

Exploration of Rearrangement Reactions (e.g., Leuckart reaction)

The presence of two ketone functional groups in this compound opens the possibility for various rearrangement reactions.

Leuckart Reaction: The Leuckart reaction is a method for the reductive amination of aldehydes and ketones, which converts the carbonyl group into an amine. mdpi.com The reaction typically uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent and requires high temperatures. wikipedia.org

This compound possesses two carbonyl centers that could potentially undergo this reaction:

The aryl ketone of the 4-acetyl group.

The aliphatic ketone of the oxyacetone side chain.

Generally, aliphatic ketones are more reactive towards nucleophilic addition than aryl ketones due to less steric hindrance and the absence of conjugation with the aromatic ring. Therefore, it is plausible that the Leuckart reaction could selectively occur at the side-chain ketone under controlled conditions, yielding 1-(4-acetylnaphthalen-1-yloxy)propan-2-amine . Reaction at both ketone sites to produce a diamine is also possible under more forcing conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by formic acid or its derivatives. researchgate.netsemanticscholar.org

Other Potential Rearrangements:

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid. wiley-vch.de Applying this to this compound could lead to the formation of an ester at either ketone position. For the aryl ketone, the migration of the naphthyl group would yield an acetate ester.

Pinacol-type Rearrangements: If the diketone were to be reduced to a diol, subsequent acid-catalyzed dehydration could lead to pinacol-type rearrangement, involving a 1,2-alkyl or aryl shift to a carbocationic center. msu.edu

Catalytic Hydrogenation Studies

Catalytic hydrogenation involves the addition of hydrogen (H2) across double bonds in the presence of a metal catalyst. In this compound, there are three reducible functionalities: the two ketone groups and the aromatic naphthalene ring.

The selectivity of hydrogenation can be controlled by the choice of catalyst, temperature, and pressure.

Reduction of Ketones: The carbonyl groups are more readily hydrogenated than the aromatic ring. Using common catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel at moderate temperatures and pressures would likely reduce both ketone groups to their corresponding secondary alcohols, yielding 4-(1-hydroxyethyl)-1-(2-hydroxypropoxy)naphthalene .

Reduction of the Naphthalene Ring: Hydrogenation of the aromatic naphthalene system is more difficult and requires more forcing conditions, such as higher pressures, elevated temperatures, and more active catalysts like rhodium or ruthenium. Under such conditions, the ketone groups would also be reduced, ultimately leading to the saturation of one or both rings of the naphthalene system, resulting in tetralin or decalin derivatives.

Table 2: Potential Products of Catalytic Hydrogenation of this compound

| Conditions | Catalyst | Functional Group Reduced | Potential Major Product |

| Mild (Low pressure, RT) | Pd/C, PtO2 | Ketones | 4-(1-hydroxyethyl)-1-(2-hydroxypropoxy)naphthalene |

| Forcing (High pressure/temp) | Rh/C, RuO2 | Ketones and Naphthalene Ring | Hydroxylated decalin derivatives |

Structural Elucidation and Spectroscopic Characterization of 4 Acetyl 1 Naphthoxyacetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity and chemical environment of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Acetyl-1-naphthoxyacetone is predicted to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the acetyl group protons, and the protons of the oxyacetone moiety. The aromatic region would likely show a complex pattern of multiplets due to spin-spin coupling between adjacent protons on the naphthalene ring. The acetyl protons would appear as a sharp singlet, and the protons of the oxyacetone group would also produce characteristic singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the acetyl and acetone (B3395972) groups are expected to appear at the downfield end of the spectrum. The aromatic carbons of the naphthalene ring would resonate in the typical aromatic region, with variations in their chemical shifts influenced by the electron-donating and electron-withdrawing effects of the substituents.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | 6H |

| -OCH₂- | ~4.8 | Singlet | 2H |

| Acetyl CH₃ | ~2.7 | Singlet | 3H |

| Acetone CH₃ | ~2.3 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Acetone C=O | ~205 |

| Acetyl C=O | ~198 |

| Naphthyl C-O | ~155 |

| Aromatic/Naphthyl Carbons | 110 - 140 |

| -OCH₂- | ~75 |

| Acetyl CH₃ | ~27 |

| Acetone CH₃ | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in assigning the signals of the aromatic protons on the naphthalene ring by showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as those in the naphthalene ring and the methyl and methylene (B1212753) groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone, Acetone) | ~1720 | Strong |

| C=O Stretch (Ketone, Acetyl) | ~1680 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

The presence of two distinct carbonyl stretching frequencies would be a key feature, with the acetyl carbonyl appearing at a lower wavenumber due to conjugation with the aromatic ring. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of this compound (C₁₅H₁₄O₃) is approximately 242.27 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 242.

Predicted Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon atom is a common fragmentation pathway for ketones.

Cleavage of the ether linkage: The bond between the naphthoxy group and the acetone moiety could break, leading to fragment ions corresponding to each part of the molecule.

Loss of small molecules: The loss of neutral molecules such as CO or CH₂CO is also possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the acetylnaphthalene chromophore. The naphthalene ring system gives rise to strong absorptions in the UV region. The presence of the acetyl group, a chromophore itself, will influence the positions and intensities of these absorption bands. The n→π* transition of the carbonyl groups would likely appear as a weaker absorption at a longer wavelength.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By diffracting a beam of X-rays through a single crystal of a compound, a detailed map of the electron density can be generated, from which the positions of the atoms can be determined.

As this is a theoretical analysis, no experimental crystal structure data for this compound is available. However, if a suitable crystal could be grown, X-ray crystallography would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Intermolecular interactions: How the molecules are packed together in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

This data would provide the definitive structural elucidation of this compound in the solid state.

Computational Chemistry and Theoretical Aspects of 4 Acetyl 1 Naphthoxyacetone

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, which are governed by the arrangement and energies of its electrons. These methods provide a detailed picture of the electron distribution and orbital interactions within 4-Acetyl-1-naphthoxyacetone.

Density Functional Theory (DFT) has become a primary tool for the quantum-chemical computation of molecular properties due to its balance of accuracy and computational efficiency. nih.gov DFT calculations for this compound would focus on determining its ground-state electronic energy, electron density distribution, and the energies of its molecular orbitals. From the electron density, a variety of chemical descriptors can be calculated, such as atomic charges and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

DFT methods are also employed to calculate thermodynamic properties, such as enthalpy and Gibbs free energy, which are essential for predicting the spontaneity of reactions involving this compound. fu-berlin.de Furthermore, vibrational frequency calculations using DFT can predict the infrared spectrum of the molecule, which can be compared with experimental data to confirm its structure. coe.edu

Illustrative DFT Calculation Results for a Representative Organic Ketone

| Parameter | Calculated Value | Units |

|---|---|---|

| Ground State Energy | -689.123456 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

This table presents hypothetical data for a molecule structurally analogous to this compound to illustrate typical outputs of DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. utexas.edu The two most important molecular orbitals in understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the ether and acetone (B3395972) side chains in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. organicchemistrytutor.com This is typically done by systematically rotating the rotatable bonds and calculating the energy of the resulting structures.

The results of a conformational analysis are often visualized as a potential energy surface or a conformational energy landscape, where the energy of the molecule is plotted against the rotational angles of its bonds. researcher.life The low-energy regions on this landscape correspond to the most stable conformations. Understanding the preferred conformation of this compound is crucial as it can significantly influence its physical properties and biological activity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. ucsb.edu By modeling the reaction of this compound, researchers can gain a detailed understanding of how bonds are broken and formed.

A key aspect of modeling a reaction mechanism is locating the transition state, which is the highest energy point along the reaction pathway. mit.edufiveable.me The structure of the transition state provides valuable information about the geometry of the reacting molecules at the point of maximum energy. Various computational methods are available to find and verify transition state structures. sciencedaily.com

Once the transition state is located, the activation energy of the reaction can be calculated as the energy difference between the reactants and the transition state. ucsb.edu The activation energy is a critical factor in determining the rate of a reaction; a higher activation energy corresponds to a slower reaction.

Illustrative Activation Energy Calculation for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

This table provides an example of the relative energies calculated for the reactants, transition state, and products of a hypothetical reaction.

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. rsc.orgchemrxiv.org Computational models can account for the presence of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. ucsb.eduspringernature.com

Structure-Reactivity Relationship Prediction for this compound

Currently, there is a notable absence of publicly available scientific literature, computational studies, and database entries that specifically detail the structure-reactivity relationships of this compound. Extensive searches of chemical databases and scholarly articles did not yield specific Quantitative Structure-Activity Relationship (QSAR) models, predictive computational chemistry analyses, or detailed research findings directly pertaining to this compound.

Therefore, it is not possible to provide an in-depth analysis or generate data tables based on established research for the structure-reactivity relationship prediction of this compound. The development of such predictive models would necessitate dedicated research involving the synthesis of a series of analogues, biological activity testing, and subsequent computational modeling to correlate molecular descriptors with observed activities.

While general principles of computational chemistry and QSAR modeling are widely applied to various classes of molecules, including other naphthoquinone and naphthalene (B1677914) derivatives, a direct and scientifically accurate application to this compound cannot be constructed without specific experimental data and theoretical studies on the molecule itself. Any attempt to extrapolate from distantly related compounds would be speculative and would not meet the required standards of scientific accuracy for this article.

Future research in this area would be invaluable for elucidating the chemical and biological behavior of this compound and for guiding the design of new derivatives with potentially interesting properties.

Advanced Applications in Organic Synthesis and Materials Chemistry

Role as a Synthetic Synthon for Complex Molecular Architectures

There is currently no available scientific literature detailing the use of 4-Acetyl-1-naphthoxyacetone as a synthetic synthon for the construction of complex molecular architectures. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. While the structural features of this compound, such as the naphthyl group, the acetyl moiety, and the acetonyl chain, suggest potential reactivity, no documented examples of its application in multi-step total synthesis or the assembly of intricate molecular frameworks have been found. The reactivity of its ketone functionalities and the potential for enolate formation theoretically offer pathways for carbon-carbon bond formation, but these have not been reported in the context of complex molecule synthesis.

Development of Novel Reagents and Ligands

There is no evidence in the published literature of this compound being utilized as a precursor for the development of novel reagents or ligands. The oxygen atoms in the acetyl and acetonyl groups could theoretically act as coordination sites for metal ions, suggesting its potential as a chelating ligand. Modifications of the acetyl group could also lead to the formation of various functional groups, thereby creating new reagents. Nevertheless, no research has been documented that explores these possibilities or reports the synthesis and characterization of any reagents or metal complexes derived from this compound.

Exploration in Heterocyclic Compound Synthesis

A comprehensive search of chemical databases and scientific journals has yielded no studies on the use of this compound in the synthesis of heterocyclic compounds. The diketone-like functionality within the acetonyl side chain, combined with the acetyl group on the naphthyl ring, presents theoretical possibilities for cyclization reactions with various nucleophiles to form a range of heterocyclic systems. For instance, reactions with hydrazines, hydroxylamine (B1172632), or amidines could potentially lead to the formation of pyrazoles, isoxazoles, or pyrimidines, respectively. However, no such reactions or resulting heterocyclic products derived from this compound have been described in the scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.